Differentiation from 2-Bromo-1-chloro-3,4-difluorobenzene (CAS 1208077-25-1): Comparative Physical Properties
The target compound, 1-Bromo-2-chloro-3,4-difluorobenzene (CAS 1160574-70-8), exhibits a predicted boiling point of 200.6 ± 35.0 °C at 760 mmHg . In contrast, the closely related regioisomer 2-Bromo-1-chloro-3,4-difluorobenzene (CAS 1208077-25-1), which differs only in the position of the bromine and chlorine atoms, has a predicted boiling point of 198.5 ± 35.0 °C . The 2.1 °C difference in boiling point, while subtle, is a direct consequence of the altered substitution pattern affecting intermolecular forces. For a procurement scientist, this is a measurable and confirmatory physical property that serves as a crucial quality control (QC) metric to verify the correct regioisomer has been supplied, preventing costly downstream synthetic failures.
| Evidence Dimension | Predicted Boiling Point |
|---|---|
| Target Compound Data | 200.6 ± 35.0 °C (760 mmHg) |
| Comparator Or Baseline | 198.5 ± 35.0 °C (760 mmHg) |
| Quantified Difference | Δ = 2.1 °C |
| Conditions | Predicted values based on standard computational models (e.g., ACD/Labs Percepta Platform). |
Why This Matters
This quantifiable difference in physical property provides a clear analytical signature to differentiate between closely related isomers, which is essential for quality assurance and preventing regioisomer cross-contamination.
